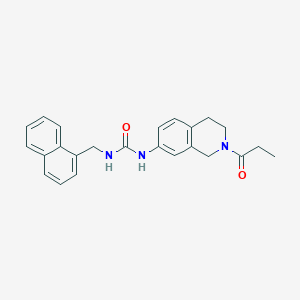
1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea, also known as PPNPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. PPNPU is a urea derivative that has been synthesized using various methods, and has been found to exhibit several biochemical and physiological effects.
作用機序
The exact mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is not fully understood. However, it has been found to inhibit the activity of several enzymes, including acetylcholinesterase, monoamine oxidase, and β-secretase. 1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea has also been found to modulate the activity of several signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea has been found to exhibit several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and fungi, and to exhibit antiviral activity against several viruses, including HIV-1 and HSV-1. 1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, 1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea has been found to exhibit anti-inflammatory and antioxidant activities.
実験室実験の利点と制限
The advantages of using 1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea in lab experiments include its potential applications in various fields of research, including cancer research, neurodegenerative disease research, and inflammation research. 1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea has also been found to exhibit low toxicity in animal models, making it a potential candidate for further preclinical and clinical studies. However, the limitations of using 1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea in lab experiments include the lack of a complete understanding of its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea. One area of research is the development of 1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea analogs with improved efficacy and reduced toxicity. Another area of research is the investigation of the potential use of 1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea and its potential side effects. Overall, 1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea has the potential to be a valuable tool for scientific research and the development of novel therapeutics.
合成法
1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea can be synthesized using various methods, including the reaction of 1-naphthalenemethylamine with 3-(2-formyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea in the presence of a reducing agent. Another method involves the reaction of 1-naphthalenemethylamine with 3-(2-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea in the presence of a reducing agent. 1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea can also be synthesized using the reaction of 1-naphthalenemethylamine with 3-(2-amino-1,2,3,4-tetrahydroisoquinolin-7-yl)urea in the presence of a coupling agent.
科学的研究の応用
1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticancer, antifungal, and antiviral activities. 1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea has been found to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various inflammatory diseases.
特性
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-2-23(28)27-13-12-17-10-11-21(14-20(17)16-27)26-24(29)25-15-19-8-5-7-18-6-3-4-9-22(18)19/h3-11,14H,2,12-13,15-16H2,1H3,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYVLSASZLBZDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


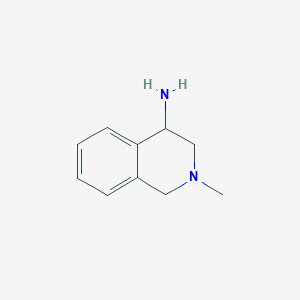
![1-[2-(1H-imidazol-2-yl)pyridine-4-carbonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2946730.png)
![N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide](/img/structure/B2946732.png)
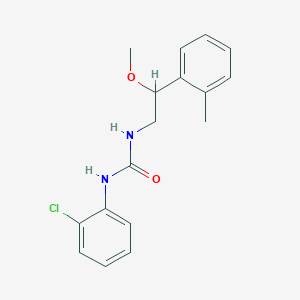
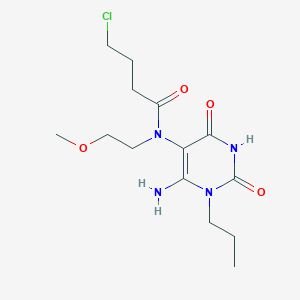
![4-(4-fluorobenzyl)-5-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2946739.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2946740.png)
![5-[(4-Cyclohexylthio-3-nitrophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2946741.png)

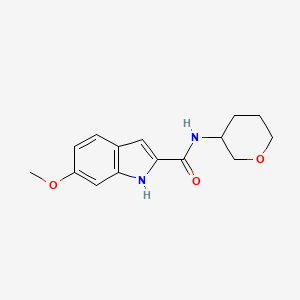
![2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline](/img/structure/B2946744.png)
![3-[4-allyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone](/img/structure/B2946748.png)
![4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid](/img/structure/B2946749.png)